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molecular formula C14H14N2O6S B8482770 Benzoic acid,3-amino-5-(aminosulfonyl)-4-(4-methoxyphenoxy)-

Benzoic acid,3-amino-5-(aminosulfonyl)-4-(4-methoxyphenoxy)-

Cat. No. B8482770
M. Wt: 338.34 g/mol
InChI Key: HIUCBBAMEWIJFE-UHFFFAOYSA-N
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Patent
US03971819

Procedure details

By substituting 4-(p-methoxyphenoxy)-3-nitro-5-sulphamyl-benzoic acid (7 g) for the 3-nitro-4-phenoxy-5-sulphamyl-benzoic acid of Example 1 B, the above compound was obtained with a melting point of 260°-261°C.
Name
4-(p-methoxyphenoxy)-3-nitro-5-sulphamyl-benzoic acid
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:25]=[CH:24][C:6]([O:7][C:8]2[C:16]([S:17](=[O:20])(=[O:19])[NH2:18])=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=2[N+:21]([O-])=O)=[CH:5][CH:4]=1.[N+](C1C=C(C=C(S(=O)(=O)N)C=1OC1C=CC=CC=1)C(O)=O)([O-])=O>>[NH2:21][C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([S:17](=[O:20])(=[O:19])[NH2:18])[C:8]=1[O:7][C:6]1[CH:24]=[CH:25][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
4-(p-methoxyphenoxy)-3-nitro-5-sulphamyl-benzoic acid
Quantity
7 g
Type
reactant
Smiles
COC1=CC=C(OC2=C(C=C(C(=O)O)C=C2S(N)(=O)=O)[N+](=O)[O-])C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound was obtained with a melting point of 260°-261°C.

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)O)C=C(C1OC1=CC=C(C=C1)OC)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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